N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide
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Overview
Description
N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at various positions to introduce the desired substituents . The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these conditions to improve yield and scalability .
Chemical Reactions Analysis
N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising activity as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development . Additionally, its unique photophysical properties make it useful in material science for the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in this process are complex and may include modulation of signal transduction pathways and alteration of cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide stands out due to its unique combination of substituents, which confer specific biological and photophysical properties . Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but differ in their substituents and, consequently, their properties and applications .
Properties
Molecular Formula |
C26H21F2N7O3 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C26H21F2N7O3/c1-37-20-11-15(13-30-26(20)38-2)19-9-10-35-23(32-19)12-22(34-35)33-21-8-3-5-16(31-21)14-29-25(36)24-17(27)6-4-7-18(24)28/h3-13H,14H2,1-2H3,(H,29,36)(H,31,33,34) |
InChI Key |
AKCQHIAEXALXRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C2=NC3=CC(=NN3C=C2)NC4=CC=CC(=N4)CNC(=O)C5=C(C=CC=C5F)F)OC |
Origin of Product |
United States |
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